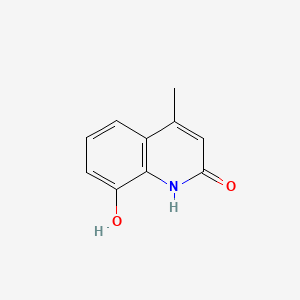

8-Hydroxy-4-methylquinolin-2(1H)-one

Description

Properties

IUPAC Name |

8-hydroxy-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-5-9(13)11-10-7(6)3-2-4-8(10)12/h2-5,12H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJITIBCIXRYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184280 | |

| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30198-02-8 | |

| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030198028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-4-methylquinolin-2(1H)-one typically involves the Skraup synthesis, which is a classical method for quinoline synthesis. This method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH) are employed.

Major Products Formed:

Oxidation: Quinone derivatives

Reduction: Hydroquinoline derivatives

Substitution: Halogenated quinolines and hydroxylated quinolines

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

One of the primary applications of 8-hydroxy-4-methylquinolin-2(1H)-one is its potential as an antitumor agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various human carcinoma cell lines. For instance, studies have shown that certain quinoline derivatives demonstrate significant in vitro cytotoxicity against cell lines such as MDA-MB-231 and Hep3B, with IC50 values indicating effective concentrations for inhibiting cell growth .

Mechanism of Action

The mechanisms through which these compounds exert their antitumor effects are being actively studied. Preliminary research suggests that they may induce apoptosis in cancer cells through the modulation of specific signaling pathways. A study involving xenograft models demonstrated that administration of 8-hydroxyquinoline derivatives resulted in tumor growth inhibition without causing damage to vital organs, indicating a favorable therapeutic index .

Antimicrobial Properties

This compound has been explored for its antimicrobial properties, particularly as a lead compound for developing new antibiotics. The compound's ability to chelate metal ions contributes to its effectiveness against various bacterial strains. Research has identified it as a potential candidate for treating infections caused by resistant bacterial strains.

Neuroprotective Effects

Recent studies have investigated the neuroprotective effects of 8-hydroxyquinoline derivatives, particularly in relation to neurodegenerative diseases such as Alzheimer's. These compounds have been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology. This suggests a promising avenue for therapeutic development aimed at neuroprotection and cognitive enhancement .

Applications in Materials Science

Dyes and Pigments

In addition to its medicinal applications, this compound is utilized in materials science, particularly in the production of dyes and pigments. Its ability to form complexes with metal ions makes it valuable in creating colorants with specific properties for industrial applications.

Corrosion Inhibitors

The compound has also been studied for its potential use as a corrosion inhibitor in metal protection formulations. Its chelating properties allow it to bind with metal surfaces, forming a protective layer that reduces corrosion rates .

Summary of Case Studies and Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Mechanism of Action

The mechanism by which 8-Hydroxy-4-methylquinolin-2(1H)-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or interfere with cellular pathways in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

4-Hydroxy-8-methylquinolin-2(1H)-one (CAS 1677-42-5)

- Structure : Hydroxy at position 4 and methyl at position 7.

- Properties : Similar molecular weight (175.18 g/mol) but distinct hydrogen-bonding interactions due to altered substituent positions. This isomer exhibits lower solubility in polar solvents compared to the 8-hydroxy-4-methyl derivative .

8-Methoxy-6-methylquinolin-4(1H)-one

- Structure : Methoxy at position 8 and methyl at position 5.

- NMR data show a downfield shift for the methoxy proton (δ 3.8–4.0 ppm) .

4-Chloro-8-methylquinolin-2(1H)-one

Functional Group Modifications

8-Fluoro-7-methylquinolin-2(1H)-one (CAS 1161829-65-7)

- Structure : Fluoro at position 8 and methyl at position 6.

- Impact: Fluorine’s electronegativity increases electron-withdrawing effects, stabilizing the quinolinone ring. This enhances metabolic stability, as seen in its prolonged half-life in vitro .

4-Hydroxy-1-methyl-3-([1,2,4]triazolo[4,3-a]pyrimidin-6-ylcarbonyl)quinolin-2(1H)-one (Compound 14)

Biological Activity

8-Hydroxy-4-methylquinolin-2(1H)-one, also known as 8-hydroxyquinoline derivative, is a compound that has garnered significant interest due to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its mechanism of action and structure-activity relationships.

The molecular formula of this compound is . It features a quinoline structure with a hydroxyl group at the 8-position and a methyl group at the 4-position. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study indicated that derivatives of this compound showed significant inhibition against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Anticancer Activity

Research has demonstrated that this compound and its derivatives possess anticancer properties. They act by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound, particularly against RNA viruses. A study found that certain derivatives exhibited promising activity against H5N1 avian influenza viruses, suggesting their potential role in developing antiviral therapies . The structure-activity relationship indicated that increased lipophilicity enhances antiviral activity .

The biological activity of this compound is attributed to its ability to chelate metal ions, particularly iron. This chelation disrupts essential biological processes in microorganisms and cancer cells. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by structural modifications. For instance:

- Hydroxyl Group Position : Compounds with hydroxyl groups at the 8-position generally exhibit stronger biological activities compared to those with substitutions at other positions.

- Substituent Effects : Electron-withdrawing groups enhance activity by increasing lipophilicity and improving binding to biological targets .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antibacterial Screening : One study screened various derivatives for antibacterial efficacy against six pathogenic strains, revealing that specific modifications significantly improved activity levels .

- Antiviral Testing : Another investigation focused on the antiviral properties against H5N1, where specific derivatives showed up to 70% inhibition in viral growth .

Q & A

Q. How to validate the purity of this compound in biological assays?

- QC Protocols :

- HPLC-DAD/MS : Ensure >95% purity with orthogonal methods (e.g., C18 column, 0.1% TFA mobile phase).

- Elemental Analysis : Match C, H, N percentages to theoretical values within ±0.3% .

Comparative Studies

Q. How does this compound compare to 7-Hydroxy derivatives in metal chelation capacity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.